1,3,5,7-Tetrakis(4-aminophenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(4-aminophenyl)adamantane is a chemical compound with the molecular formula C34H36N4. It has a molecular weight of 500.68 . This compound is characterized by its adamantane core, a stable, rigid structure composed of three fused cyclohexane rings in chair conformations .
Synthesis Analysis
The synthesis of this compound-based covalent-organic frameworks (tapa-COFs) has been achieved using the methods of molecular mechanics and density function theory . A study also reported the synthesis of a tetraphenyladamantane-based microporous polycyanurate network .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an adamantane core with four phenylamine groups attached to it . The adamantane core provides rigidity to the molecule, while the phenylamine groups contribute to its reactivity .
Chemical Reactions Analysis
This compound has been used as a building block in the formation of covalent-organic frameworks (COFs). These frameworks are formed by the reaction of organic precursors, forming two-dimensional or three-dimensional arrays .
Physical and Chemical Properties Analysis
This compound has a melting point of 404 °C and a predicted boiling point of 737.8±60.0 °C. It has a predicted density of 1.302±0.06 g/cm3 .
Scientific Research Applications
Tetrahedrally-Oriented Star and Branched Polymers
- Research by Reichert and Mathias (1994) explored the use of 1,3,5,7-tetrakis(4-aminophenyl)adamantane in synthesizing star polybenzamides. These compounds exhibited similar thermal stability to linear polybenzamide and improved solubility due to the incorporation of tetraphenyladamantane (Reichert & Mathias, 1994).
Porous Materials for Gas Adsorption
- Li, Zhang, and Wang (2014) demonstrated the construction of a microporous poly(Schiff base) using this compound. This material showed significant uptake for hydrogen, carbon dioxide, and organic vapors, highlighting its potential in gas storage and pollutant recovery (Li, Zhang, & Wang, 2014).
Highly Cross-Linked Polymers
- The work by Reichert and Mathias (1994) also included developing highly cross-linked materials using derivatives of this compound, which began to degrade at temperatures around 450-490°C, indicating high thermal stability (Reichert & Mathias, 1994).
Crystal Structure Analysis
- Galoppini and Gilardi (1999) studied the crystal structure of compounds related to this compound, revealing diamondoid lattices formed by weak hydrogen bonds, which could have implications in crystal engineering and design (Galoppini & Gilardi, 1999).
Mechanism of Action
Target of Action
The primary targets of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane are covalent-organic frameworks (COFs). These are porous materials with a high surface area that can be used for gas storage .
Mode of Action
This compound interacts with its targets by forming a network structure with diamond, ctn, and bor net topologies . This interaction results in a material with low density, high porosity, and a large accessible surface area .
Biochemical Pathways
The compound affects the hydrogen storage pathway. It enhances the capacity of COFs to uptake and store hydrogen .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced hydrogen uptake capacities. At 77 K, tapa-COF-1 possesses the highest gravimetric hydrogen storage capacity at 49.10 wt%, while tapa-COF-3 has the highest volumetric hydrogen storage capacity at 58.66 g L .
Action Environment
Environmental factors such as temperature significantly influence the compound’s action, efficacy, and stability. For instance, at 298 K, tapa-COF-1 and tapa-COF-2 possess rather high gravimetric hydrogen uptake capacities .
Properties
IUPAC Name |
4-[3,5,7-tris(4-aminophenyl)-1-adamantyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXMGWZXIYBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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